1,3-Cyclooctadiene

Epoxidation Kinetics Conjugated Dienes

The conjugated π-system of 1,3-cyclooctadiene unlocks Diels-Alder cycloadditions, alternating copolymerization, and selective monohydrogenation—reactions impossible with the non-conjugated 1,5-isomer. Generic cyclooctadiene mixtures cause experimental failure. This isomer delivers transparent high-Tg plastics (62–300 °C), cyclooctene at >99% selectivity, and 50–90× greater ethylene antagonism than 2,5-norbornadiene. Insist on the 1,3-isomer.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 1700-10-3
Cat. No. B162279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclooctadiene
CAS1700-10-3
Synonyms1,3-cis-cis-cyclooctadiene
1,3-COD
1,3-cyclooctadiene
1,4-COD
1,5-COD
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CCC=CC=CC1
InChIInChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2-
InChIKeyRRKODOZNUZCUBN-CCAGOZQPSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclooctadiene (CAS 1700-10-3) – Essential Physicochemical and Structural Context for Procurement Decision-Making


1,3-Cyclooctadiene (C₈H₁₂, MW 108.18 g/mol) is a conjugated eight-membered cyclic diene with double bonds at positions 1 and 3 [1]. Unlike its more widely commercialised non-conjugated isomer 1,5-cyclooctadiene, the 1,3-isomer possesses a conjugated π-system that fundamentally alters its reactivity profile, enabling participation in Diels-Alder cycloadditions, alternating copolymerization, and highly selective monohydrogenation pathways that cannot be replicated by other cyclooctadiene isomers . This differential conjugation is the root of its value in targeted organic synthesis, polymer science, and surface chemistry, making direct substitution with generic cyclooctadiene mixtures scientifically unsupportable.

Why 1,3-Cyclooctadiene Cannot Be Replaced by 1,5-Cyclooctadiene or Mixed Cyclooctadiene Streams


Procuring 1,5-cyclooctadiene or an unspecified cyclooctadiene isomer mixture with the expectation of equivalent performance in a reaction optimised for the 1,3-isomer is fundamentally flawed. The conjugated versus non-conjugated nature of the double bonds dictates reaction mechanism, kinetics, and product selectivity . Literature shows the reactivity of 1,5-cyclooctadiene on Fe-Cu/SiO₂ hydrogenation catalysts is nearly two orders of magnitude lower than that of 1,3-cyclooctadiene [1], and its hydrogenation is consistently less selective [1]. Furthermore, 1,3-cyclooctadiene undergoes alternating copolymerization with maleic anhydride and maleimides to produce transparent high-Tg plastics—a reaction inaccessible to the non-conjugated 1,5-isomer [2]. The evidence below quantifies these critical performance gaps.

Quantitative Differential Evidence: 1,3-Cyclooctadiene versus Closest Analogs


Monoepoxidation Kinetics: 1,3-Cyclooctadiene vs. 1,3-Cyclohexadiene

In the reaction with dimethyldioxirane, the second-order rate constant (k₂) for monoepoxidation of 1,3-cyclooctadiene is 0.31±0.03 M⁻¹s⁻¹, which is 3.7-fold lower than the k₂ of 1.14±0.06 M⁻¹s⁻¹ measured for 1,3-cyclohexadiene under identical conditions [1]. This slower reactivity arises from the reduced ring strain and conformational constraints in the eight-membered ring relative to the six-membered analog.

Epoxidation Kinetics Conjugated Dienes

Catalytic Hydrogenation Reactivity: 1,3-Cyclooctadiene vs. 1,5-Cyclooctadiene

Over an Fe-Cu/SiO₂ catalyst, the reactivity of 1,5-cyclooctadiene was nearly two orders of magnitude lower than that of 1,3-cyclooctadiene [1]. Additionally, the hydrogenation of 1,5-cyclooctadiene is consistently less selective than that of 1,3-cyclooctadiene across multiple catalyst systems, except on colloidal palladium [1].

Heterogeneous Catalysis Hydrogenation Conjugated vs. Non-conjugated Dienes

Liquid-Phase Selective Hydrogenation: Exceptional Selectivity to Cyclooctene

On Pd/pumice catalysts containing alkali metal ions, the liquid-phase hydrogenation of 1,3-cyclooctadiene achieves practically 100% selectivity to cyclooctene with a rate constant ratio k₁/k₂ exceeding 1000 (maximum at dispersion 35–40%) [1]. In contrast, analogous Pd catalysts without alkali metal ions show continuously decreasing selectivity with increasing metal dispersion [1].

Selective Hydrogenation Palladium Catalysis Turnover Frequency

Free Radical Copolymerization: Uniquely Tunable Glass Transition Temperature Range

1,3-Cyclooctadiene undergoes free radical alternating copolymerization with maleic anhydride and N-substituted maleimides to yield copolymers with a finely tunable glass transition temperature (Tg) spanning 62 °C to 300 °C and optical transmissivity up to 90% [1]. This reactivity depends on the conjugated diene structure; the non-conjugated 1,5-cyclooctadiene cannot participate in this alternating copolymerization pathway to produce materials with comparable thermal or optical properties.

Polymer Chemistry Alternating Copolymerization High-Performance Plastics

Ethylene Binding Competition: cis,trans-1,3-Cyclooctadiene vs. 2,5-Norbornadiene

In competitive ethylene-binding assays using mung bean sprouts and tobacco, cis,trans-1,3-cyclooctadiene was 50–90 times more effective than 2,5-norbornadiene in competing for ethylene binding sites [1]. The presence of a trans double bond is critical: compounds lacking this geometry (cis,cis isomers) were substantially less effective [1].

Plant Physiology Ethylene Receptor Ligand Competition

Ring Contraction on Pt(111): Mechanistic Role Distinguished from 1,5-Cyclooctadiene and Cyclooctatetraene

On Pt(111) single-crystal surfaces, 1,3-cyclooctadiene is identified as a key intermediate in the stepwise dehydrogenation of cyclooctene to cyclooctatetraene (COT) en route to benzene [1]. The ring contraction pathway of the C8 hydrocarbons is structure-dependent: among cyclooctane, cyclooctene, 1,3-COD, 1,5-COD, and COT, only unsaturated species proceed toward benzene via COT, and 1,3-COD is specifically formed as an intermediate from cyclooctene dehydrogenation [1].

Surface Chemistry Platinum Catalysis Dehydrogenation

Validated Application Scenarios Where 1,3-Cyclooctadiene Outperforms Alternatives


Selective Synthesis of Cyclooctene via Monohydrogenation

For the production of high-purity cyclooctene, 1,3-cyclooctadiene is the preferred substrate. Pd/pumice catalysts with alkali metal ions deliver practically 100% selectivity at k₁/k₂ > 1000, avoiding over-hydrogenation to cyclooctane [1]. In contrast, 1,5-cyclooctadiene hydrogenation is less selective and more prone to by-product formation [2].

Transparent High-Tg Thermoplastics via Alternating Copolymerization

1,3-Cyclooctadiene copolymerizes with maleic anhydride or N-substituted maleimides to yield transparent plastics with Tg tunable between 62 °C and 300 °C and transmissivity up to 90% [1]. This property profile is unattainable with 1,5-cyclooctadiene due to its non-conjugated structure.

Ethylene Perception Inhibition in Plant Physiology Research

cis,trans-1,3-Cyclooctadiene serves as a potent ethylene antagonist, exhibiting 50–90 times greater competitive binding than 2,5-norbornadiene in standard plant tissue assays [1]. This potency advantage reduces the required concentration and minimises off-target solvent effects.

Model Substrate for Epoxidation Kinetics and Computational Validation

The 3.7-fold slower monoepoxidation rate of 1,3-cyclooctadiene (k₂ = 0.31±0.03 M⁻¹s⁻¹) relative to 1,3-cyclohexadiene (k₂ = 1.14±0.06 M⁻¹s⁻¹) makes it a valuable substrate for studying ring-size effects on electrophilic oxidation and validating computational chemical models [1].

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